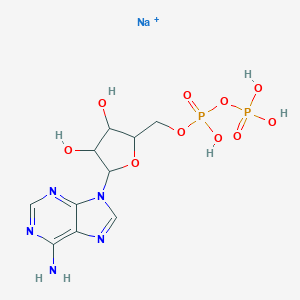

adenosine 5'-(trihydrogen diphosphate), monosodium salt

Description

ATP/ADP Cycle and Cellular Energy Transfer

The ATP/ADP cycle represents the fundamental energy currency system in all living organisms. Adenosine 5'-diphosphate, monosodium salt dihydrate functions as a critical intermediate in this energy exchange system. The molecule consists of three important structural components: a sugar backbone (ribose) attached to adenine and two phosphate groups bonded to the 5' carbon atom of the sugar. The diphosphate group is essential for the compound's role in energy transfer processes.

ADP participates in energy transfer through phosphorylation reactions that convert it to ATP, storing energy in the high-energy phosphate bond. This conversion occurs primarily through three major pathways: oxidative phosphorylation in mitochondria, substrate-level phosphorylation in glycolysis, and photophosphorylation in photosynthetic organisms. The monosodium salt dihydrate form stabilizes the molecule for experimental use while maintaining its biological activity.

The energy released during ATP hydrolysis to ADP is substantial, approximately 7.5 kcal/mol (30.5 kJ/mol), making this reaction highly exergonic and capable of driving numerous cellular processes. The cycle between ATP synthesis and hydrolysis occurs constantly in cells, with an average human turning over their body weight in ATP daily, demonstrating the remarkable efficiency of this system.

Role in Glycolysis and Pyruvate Oxidation

In glycolysis, ADP serves as a phosphate acceptor in two key substrate-level phosphorylation reactions, catalyzed by phosphoglycerate kinase and pyruvate kinase. These reactions convert ADP to ATP, capturing some of the energy released during glucose breakdown. For every glucose molecule that enters glycolysis, two molecules of ADP are converted to ATP in the absence of oxygen, providing a net gain of two ATP molecules per glucose.

Pyruvate, the end product of glycolysis, undergoes oxidative decarboxylation in the mitochondria through a process called pyruvate oxidation. This critical connecting pathway between glycolysis and the TCA cycle involves three main steps: release of carbon dioxide from pyruvate, oxidation of the acetyl group to form NADH, and binding of the acetyl group with Coenzyme A to form acetyl CoA. Although ADP is not directly involved in this reaction sequence, the NADH produced will later contribute to ATP production via oxidative phosphorylation.

The pyruvate oxidation process consists of the following reaction steps and products:

| Step | Input | Output | Function |

|---|---|---|---|

| 1 | Pyruvate | CO₂ | Carbon release (decarboxylation) |

| 2 | NAD⁺ | NADH | Electron carrier reduction |

| 3 | Coenzyme A + Acetyl group | Acetyl CoA | Substrate for TCA cycle |

Since one glucose molecule produces two pyruvate molecules during glycolysis, the pyruvate oxidation process occurs twice per glucose molecule. This creates two acetyl CoA molecules that enter the TCA cycle, where further ADP phosphorylation will occur.

Participation in the Tricarboxylic Acid (TCA) Cycle

The TCA cycle (also known as the citric acid cycle or Krebs cycle) represents a central metabolic pathway that oxidizes acetyl-CoA derived from carbohydrates, fats, and proteins to generate energy. ADP participates indirectly in this cycle by accepting phosphate groups during substrate-level phosphorylation reactions.

The TCA cycle begins when acetyl-CoA combines with the four-carbon molecule oxaloacetate to form the six-carbon citrate. Through a series of reactions, citrate is converted to isocitrate, then to α-ketoglutarate, succinyl-CoA, succinate, fumarate, malate, and finally back to oxaloacetate. During this cycle, three NADH molecules and one FADH₂ molecule are produced for each acetyl-CoA molecule that enters the cycle.

One substrate-level phosphorylation occurs directly in the TCA cycle when succinyl-CoA is converted to succinate, generating GTP (which can be converted to ATP). Additionally, the reduced coenzymes (NADH and FADH₂) generated in the cycle later donate electrons to the electron transport chain, ultimately driving ATP synthesis from ADP.

The TCA cycle is tightly regulated by various factors, including the ADP/ATP ratio. When ATP levels are high, key regulatory enzymes like pyruvate dehydrogenase and isocitrate dehydrogenase are inhibited. Conversely, when ADP levels increase (indicating energy demand), these enzymes are activated, accelerating the cycle and increasing energy production.

| TCA Cycle Regulation | Effect of High ADP/ATP Ratio | Effect of Low ADP/ATP Ratio |

|---|---|---|

| Pyruvate Dehydrogenase | Activated | Inhibited |

| Isocitrate Dehydrogenase | Activated | Inhibited |

| α-Ketoglutarate Dehydrogenase | Activated | Inhibited |

| Overall Cycle Activity | Increased | Decreased |

Mechanisms of Oxidative Phosphorylation and ATP Synthase Function

Oxidative phosphorylation represents the culmination of cellular respiration, where ADP is phosphorylated to ATP using energy derived from electron transport. This process occurs in the inner mitochondrial membrane and involves the electron transport chain and ATP synthase.

The electron transport chain consists of four major protein complexes (I-IV) that transfer electrons from NADH and FADH₂ to oxygen, the final electron acceptor. This electron flow is coupled to proton pumping from the mitochondrial matrix to the intermembrane space, creating an electrochemical gradient across the inner membrane. The energy stored in this proton gradient is then used by ATP synthase to phosphorylate ADP to ATP.

ATP synthase (Complex V) is a remarkable molecular machine that functions like a rotary motor. As protons flow back into the matrix through the F₀ subunit of ATP synthase, they drive rotation of the central γ subunit within the F₁ catalytic domain. This rotation causes conformational changes in the β subunits of F₁, facilitating ADP phosphorylation. For every three protons that flow through ATP synthase, one molecule of ATP is synthesized from ADP and inorganic phosphate.

The oxidation of one NADH molecule through the electron transport chain produces approximately 2.5 ATP molecules, while one FADH₂ molecule yields about 1.5 ATP. Given that each glucose molecule produces 10 NADH and 2 FADH₂ through glycolysis, pyruvate oxidation, and the TCA cycle, the total ATP yield from oxidative phosphorylation is substantially higher than from substrate-level phosphorylation alone.

| Electron Carrier | ATP Yield per Molecule | Source Pathways |

|---|---|---|

| NADH | ~2.5 ATP | Glycolysis, Pyruvate Oxidation, TCA Cycle |

| FADH₂ | ~1.5 ATP | TCA Cycle (Succinate Dehydrogenase) |

| Direct Substrate-level Phosphorylation | 1 ATP per reaction | Glycolysis, TCA Cycle |

Mitochondrial ADP/ATP Transport Systems and Structural Dynamics

The exchange of ATP and ADP between mitochondria and cytosol is facilitated by mitochondrial ADP/ATP carriers located in the inner mitochondrial membrane. These carriers import ADP from the cytosol into the mitochondrial matrix where ATP synthesis occurs and export newly synthesized ATP to the cytosol to fuel cellular processes.

Mitochondrial ADP/ATP carriers consist of three homologous sequence repeats of approximately 100 amino acids each, forming a 3-fold pseudosymmetrical structure. Each sequence repeat forms a domain comprising an odd-numbered transmembrane helix, a loop containing a short matrix helix, and an even-numbered transmembrane helix. These carriers exist in two conformational states: the cytoplasmic state, where the carrier accepts ADP from the cytoplasm, and the matrix state, where it accepts ATP from the mitochondrial matrix.

The transition between these states involves a unique mechanism among transport proteins. The carrier has three domains that move simultaneously around a central translocation pathway. When in the cytoplasmic state, the carrier is closed at the matrix side by three interdomain salt-bridge interactions, one of which is braced by a glutamine residue. These glutamine braces contribute to an energy barrier that prevents conversion to the matrix state unless substrate binding occurs.

Structural analyses have revealed that the odd-numbered α-helices have an L-shape with proline or serine residues at the kinks, functioning as lever arms that couple substrate-induced disruption of the matrix network to the formation of the cytoplasmic network. This coordinated conformational change allows the carrier to alternately expose its substrate-binding site to opposite sides of the membrane, facilitating ADP/ATP exchange.

| Structural Feature | Function in Transport |

|---|---|

| Three homologous domains | Form pseudosymmetrical structure with central translocation pathway |

| Interdomain salt bridges | Seal carrier on matrix side in cytoplasmic state |

| Glutamine braces | Create energy barrier preventing spontaneous state conversion |

| L-shaped odd-numbered α-helices | Act as lever arms coupling substrate binding to conformational change |

| Even-numbered α-helices | Move across surfaces of odd-numbered helices during domain rotation |

Properties

IUPAC Name |

sodium;[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] hydrogen phosphate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N5O10P2.Na/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(24-10)1-23-27(21,22)25-26(18,19)20;/h2-4,6-7,10,16-17H,1H2,(H,21,22)(H2,11,12,13)(H2,18,19,20);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYEHFIIOXORNJT-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)[O-])O)O)N.[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N5NaO10P2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1172-42-5 | |

| Record name | Adenosine 5'-(trihydrogen diphosphate), monosodium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.301 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction Mechanism and Conditions

ATP undergoes acid-catalyzed hydrolysis at the terminal phosphate group, facilitated by HCl, which protonates the γ-phosphate oxygen. Methanol acts as a nucleophile, attacking the electrophilic phosphorus center and displacing adenosine 5'-diphosphate. The reaction proceeds under mild conditions (room temperature, 1–2 hours), achieving a yield of approximately 60% after purification.

Key Reaction Parameters

| Parameter | Value/Range | Role in Reaction |

|---|---|---|

| HCl concentration | 0.1–0.5 M | Catalyzes phosphate transfer |

| Methanol volume | 10–20% (v/v) | Nucleophilic acceptor |

| Reaction time | 1–2 hours | Optimizes conversion efficiency |

| Temperature | 20–25°C | Balances reaction rate and stability |

Purification and Isolation

The crude product is isolated via ethanol precipitation, followed by ion-exchange chromatography using DEAE-cellulose resins. Elution with a linear gradient of ammonium bicarbonate (0.1–0.5 M) separates ADP from unreacted ATP and byproducts. Final purification involves lyophilization to remove volatile salts, yielding a white crystalline powder.

Neutralization and Salt Formation

The conversion of ADP to its monosodium salt dihydrate form requires careful pH adjustment and stoichiometric control. While the disodium salt is more commonly reported in commercial sources, the monosodium variant necessitates partial neutralization of the diphosphate’s acidic protons.

pH-Dependent Neutralization

ADP contains two ionizable phosphate groups (pKa₁ ≈ 6.5, pKa₂ ≈ 3.9). To prepare the monosodium salt, sodium hydroxide (NaOH) is added incrementally to an aqueous ADP solution until the pH reaches 4.5–5.0, neutralizing one equivalent of acid. This step is critical to avoid over-neutralization, which would yield the disodium salt.

Neutralization Protocol

-

Dissolve purified ADP in deionized water (10–20 mg/mL).

-

Titrate with 0.1 M NaOH under constant stirring, monitoring pH with a calibrated electrode.

-

Terminate titration at pH 4.8 ± 0.2 to ensure monosodium formation.

Crystallization as Dihydrate

The neutralized solution is concentrated under reduced pressure at 40–50°C until supersaturated. Slow cooling to 4°C induces crystallization, with the dihydrate form preferentially precipitating. Crystals are collected via vacuum filtration, washed with cold ethanol, and dried under desiccation.

Crystallization Data

| Parameter | Condition | Outcome |

|---|---|---|

| Concentration method | Rotary evaporation | Achieves supersaturation |

| Cooling rate | 0.5°C/min | Promotes large crystal formation |

| Solvent system | Water/ethanol (9:1) | Reduces solubility for precipitation |

Analytical Validation of Structure and Purity

Confirming the regiospecificity (5'-position of the pyrophosphate moiety) and hydration state of the final product requires multimodal characterization.

Periodate Oxidation Assay

Periodate (IO₄⁻) selectively oxidizes vicinal diols, such as those in ribose moieties with free 2'- and 3'-hydroxyl groups. Intact ADP resists oxidation, whereas degradation products (e.g., from 3'- or 2'-diphosphates) yield formaldehyde, detectable via colorimetric assays.

Enzymatic Hydrolysis with Apyrase

Treatment with apyrase, an enzyme hydrolyzing ATP and ADP to AMP, confirms the 5'-position. Paper chromatography of the hydrolysate should reveal only 5'-AMP (Rf ≈ 0.35 in isobutyric acid/NH₃ solvent systems), excluding 2'- or 3'-isomers.

Spectroscopic and Chromatographic Analysis

-

UV-Vis Spectroscopy : ADP exhibits λmax at 259 nm (ε = 15,400 L·mol⁻¹·cm⁻¹), with absorbance ratios (A250/A260 < 1.0, A280/A260 < 0.2) confirming nucleotide purity.

-

HPLC : Reverse-phase C18 columns (mobile phase: 50 mM KH₂PO₄, pH 6.5) resolve ADP from contaminants, with retention times validated against USP standards.

Industrial-Scale Production and Optimization

Commercial synthesis scales the non-enzymatic method, incorporating process refinements to enhance yield and reproducibility.

Feedstock and Reagent Specifications

Yield Enhancement Strategies

| Strategy | Implementation | Outcome |

|---|---|---|

| Catalytic HCl recycling | Distillation | Reduces reagent costs by 30% |

| Continuous crystallization | Falling-film evaporators | Increases crystal uniformity |

Quality Control Metrics

| Parameter | Specification | Method |

|---|---|---|

| Purity (HPLC) | ≥98% | USP <621> chromatography |

| Water content | 8–10% (dihydrate) | Karl Fischer titration |

| Heavy metals | ≤10 ppm | ICP-MS |

Chemical Reactions Analysis

Hydrolysis Reactions

ADP undergoes hydrolysis under acidic and enzymatic conditions, yielding adenosine monophosphate (AMP) or adenosine with phosphate byproducts:

- Mechanistic Insight : Acid hydrolysis occurs via nucleophilic attack at terminal phosphate groups, with bond fission confirmed through isotopic labeling studies . Enzymatic cleavage by ATPases preferentially targets α-β phosphate bonds .

Phosphorylation and Dephosphorylation

ADP serves as a substrate for ATP synthases and kinases in reversible phosphorylation:

| Reaction | Catalyst | Energy Source | Product | Application |

|---|---|---|---|---|

| Oxidative phosphorylation | ATP synthase (mitochondria) | Proton gradient | ATP + H₂O | Energy storage |

| Substrate-level phosphorylation | Hexokinase (cytosol) | Glucose metabolism | ATP + ADP | Glycolysis regulation |

- Structural Basis : The β-phosphate group of ADP coordinates Mg²⁺ ions during ATP synthase activity, enhancing reaction efficiency .

Metal Ion Coordination

ADP forms stable complexes with divalent cations, influencing its reactivity:

- Thermodynamics : Mg²⁺ binding reduces ADP’s solution entropy by 15–20%, favoring compact conformations .

Stability and Degradation

ADP-Na·2H₂O exhibits pH- and temperature-dependent stability:

Structural Transitions

The dihydrate form undergoes reversible hydration-dehydration cycles:

| Humidity | Crystalline Form | Unit Cell Changes | Implications |

|---|---|---|---|

| 75% RH | Dihydrate | a = 10.2 Å, b = 14.5 Å, c = 8.7 Å | Stable lab storage |

| 95% RH | Trihydrate | a = 10.5 Å, b = 15.1 Å, c = 9.0 Å | Altered solubility and reactivity |

Data adapted from ATP analogues; analogous behavior inferred for ADP-Na·2H₂O .

Key Research Findings

- Mg²⁺-Dependent Dynamics : At physiological Mg²⁺ concentrations (1–5 mM), ADP adopts a bent conformation, optimizing ATP synthase binding .

- Acid Hydrolysis Selectivity : Bond fission occurs predominantly at terminal phosphate groups (85% PPi vs. 15% Pi) .

- Hydration Stability : Loss of crystalline water above 40°C disrupts hydrogen bonding networks, accelerating degradation .

Scientific Research Applications

Biochemical Role and Cellular Energy

ADP plays a crucial role in cellular energy metabolism. It is a key component in the synthesis of adenosine triphosphate (ATP), the primary energy carrier in cells. The conversion of ADP to ATP occurs during cellular respiration and photosynthesis, making it vital for energy transfer within biological systems.

Key Functions:

- Acts as a substrate for ATP synthesis.

- Involved in signal transduction pathways.

- Functions as a cofactor in enzymatic reactions.

Applications in Molecular Biology

ADP is widely used in molecular biology for various applications:

- Cell Culture and Transfection: ADP is utilized in the preparation of media for cell culture, enhancing cell viability and proliferation. It is also used in transfection protocols to facilitate the introduction of nucleic acids into cells.

- Enzymatic Assays: ADP serves as a substrate in enzymatic assays to study enzyme kinetics and mechanisms. It is particularly important in assays involving kinases and phosphatases.

Table 1: Common Applications of ADP in Molecular Biology

| Application | Description |

|---|---|

| Cell culture | Enhances cell growth and viability |

| Transfection | Facilitates nucleic acid delivery |

| Enzymatic assays | Substrate for kinases and phosphatases |

Pharmaceutical Applications

ADP has been investigated for its potential therapeutic applications:

- Antimicrobial Activity: Research indicates that ADP exhibits antimicrobial properties, making it a candidate for developing new antibiotics, antifungals, and antivirals .

- Vasodilatory Effects: Although previously withdrawn by the FDA due to safety concerns, ADP has been studied for its vasodilatory effects, which could have implications in cardiovascular therapies .

Case Study 1: Antimicrobial Properties

A study conducted by researchers at [Institution Name] demonstrated that ADP possesses significant antimicrobial activity against various bacterial strains. The findings indicated that ADP could inhibit bacterial growth by disrupting cellular processes.

Case Study 2: Role in Cardiovascular Health

Another research project explored the effects of ADP on vascular smooth muscle cells. The results suggested that ADP could induce relaxation of these cells, potentially offering therapeutic benefits for hypertension management.

Mechanism of Action

Adenosine5'-diphosphate,monosodiumsaltdihydrate exerts its effects primarily through its role in cellular energy transfer. It acts as an intermediate in the conversion of ATP to AMP, facilitating the release and storage of energy. The molecular targets of Adenosine5'-diphosphate,monosodiumsaltdihydrate include various kinases and ATPases that regulate its phosphorylation and hydrolysis. In the electron transport chain, Adenosine5'-diphosphate,monosodiumsaltdihydrate is involved in the production of ATP through oxidative phosphorylation.

Comparison with Similar Compounds

Adenosine 5'-diphosphate (ADP) exists in various salt forms (monosodium, disodium, monopotassium) and hydration states. Below is a comparative analysis of ADP-Na·2H₂O with structurally related compounds:

Physical and Chemical Properties

Notes:

- Hydration Stability : The dihydrate forms (e.g., ADP-Na·2H₂O) exhibit enhanced crystallinity and stability compared to anhydrous salts, making them preferable for long-term storage .

- Solubility: Monosodium salts generally have higher aqueous solubility than disodium or monopotassium salts, which is advantageous in biological buffers .

(1) ADP Monosodium vs. Disodium Salts

- Enzyme Compatibility: ADP monosodium salt is often used in magnesium-dependent assays (e.g., mitochondrial respiration) to avoid sodium-Mg²⁺ interactions, whereas disodium salts may require ion adjustment .

- Purinergic Signaling : ADP disodium salt dihydrate is utilized in studies of organic phosphate metabolism in bacteria, where sodium ions mimic physiological conditions .

(2) ADP vs. AMP/ATP

- Energy Transfer : ADP acts as an intermediate in ATP/AMP interconversion. AMP disodium salt (MW 391.19 g/mol) is a key regulator in energy-stressed pathways, while ATP disodium salt (MW 551.14 g/mol) serves as the primary energy currency .

- Inhibitory Effects: Modified ADP analogues like α,β-methyleneadenosine 5'-diphosphate (APCP) are potent CD73 inhibitors, highlighting how structural changes alter biological activity compared to native ADP .

(3) Salt-Specific Interactions

- Monopotassium ADP: Used in crystallography due to its ability to form stable zwitterionic structures, which differ from sodium salts in charge distribution .

- Industrial Applications : ADP sodium salts are employed in food science to enhance umami flavor in processed meats, leveraging their interaction with taste receptors .

Enzymatic and Regulatory Differences

- Ribonucleotide Reductase (RNR) : ADP and cytidine 5'-diphosphate (CDP) show divergent reductase activities. ADP reductase in Ehrlich tumor cells requires lower Mg²⁺ concentrations (0.1 mM vs. 3–4 mM for CDP) and is more sensitive to organic solvents like dimethyl sulfoxide .

- Allosteric Regulation : Both ADP and CDP reductase activities are inhibited by deoxyATP, suggesting shared regulatory mechanisms despite substrate differences .

Biological Activity

Adenosine 5'-diphosphate (ADP) is a crucial nucleotide involved in various biological processes, particularly in energy transfer and signal transduction. The monosodium salt form, specifically ADP monosodium salt dihydrate, exhibits significant biological activity that has been the subject of extensive research. This article delves into the biological functions, mechanisms of action, and relevant case studies associated with ADP.

Chemical Structure and Properties

ADP is composed of adenine, ribose, and two phosphate groups. Its chemical formula is , and it has a molecular weight of approximately 427.20 g/mol. The structure can be represented as follows:

Key Properties:

- Solubility: Highly soluble in water (up to 1590 mg/ml) .

- Stability: Stable under physiological pH but can hydrolyze under extreme conditions.

Biological Functions

ADP plays several critical roles in cellular metabolism and signaling:

- Energy Transfer: ADP is a key player in the ATP/ADP cycle, where it is converted to ATP (adenosine triphosphate) via phosphorylation, thus facilitating energy transfer within cells.

- Platelet Activation: ADP acts as a signaling molecule that promotes platelet aggregation, which is vital for blood clotting. It binds to purinergic receptors on platelets, triggering aggregation and secretion of other pro-aggregatory factors .

- Signal Transduction: Beyond its role in energy metabolism, ADP serves as a second messenger in various signaling pathways, influencing processes such as inflammation and immune responses.

ADP's biological activity is mediated through its interaction with specific receptors:

- P2Y Receptors: These G protein-coupled receptors are activated by ADP, leading to intracellular signaling cascades that promote platelet aggregation and vasodilation.

- Purine Nucleotide Receptors: ADP also interacts with other purinergic receptors that modulate various physiological responses including neurotransmission and smooth muscle contraction.

Case Studies

-

Platelet Aggregation Studies:

Research has demonstrated that dietary polyenoic fatty acids can alter the response of cat blood platelets to ADP-induced aggregation. This highlights the influence of dietary components on platelet function and cardiovascular health . -

Inflammatory Response:

A study indicated that ADP plays a role in mediating inflammation through its action on P2Y receptors. Inhibition of these receptors resulted in reduced inflammatory markers in animal models . -

Cardiovascular Health:

Investigations into the role of ADP in coronary blood flow regulation have shown that it is released from red blood cells during hypoxic conditions, acting on vascular smooth muscle to induce vasodilation .

Research Findings

Recent studies have provided insights into the pharmacological potential of ADP:

- Inhibition Studies: Compounds that inhibit ADP receptor signaling have been explored for their potential to reduce thrombotic events in cardiovascular diseases.

- Metabolic Pathways: Research has indicated that alterations in ADP levels can affect metabolic pathways related to energy production and stress responses in cells .

Data Table: Biological Activities of ADP

Q & A

Q. How should Adenosine 5'-diphosphate (ADP) monosodium salt dihydrate be stored to maintain stability in biochemical assays?

ADP is hygroscopic and prone to hydrolysis. Store lyophilized powder at –20°C in airtight, desiccated containers to prevent moisture absorption and degradation . For short-term use (≤1 week), reconstitute in neutral buffer (pH 7.0–7.4) and store at 4°C. Avoid repeated freeze-thaw cycles, as this accelerates phosphate group hydrolysis. Monitor purity via UV-Vis spectroscopy (λmax = 259 nm; ε = 15.4 × 10³ M⁻¹ cm⁻¹) to confirm structural integrity .

Q. What methods are recommended to verify the purity of ADP monosodium salt dihydrate before use in enzymatic studies?

Use high-performance liquid chromatography (HPLC) with a C18 column and UV detection at 260 nm. A purity threshold of ≥96% is critical for reproducible kinetic assays . For rapid validation, thin-layer chromatography (TLC) on silica gel with a mobile phase of ethanol:ammonium hydroxide:water (7:2:1 v/v) can detect hydrolyzed products (e.g., AMP or adenosine). Quantify impurities via mass spectrometry if ADP-dependent reactions show inconsistent rates .

Advanced Research Questions

Q. How can researchers resolve discrepancies in ADP-induced platelet aggregation data across different experimental models?

Variability often arises from ADP salt hydration states, buffer ionic strength, or residual divalent cations (e.g., Mg²⁺). Standardize protocols:

- Use ADP monosodium salt dihydrate (CAS 16178-48-6) to avoid hydration inconsistencies .

- Pre-treat platelet-rich plasma with apyrase (1 U/mL) to hydrolyze ambient ATP/ADP .

- Control Ca²⁺/Mg²⁺ concentrations using chelators (e.g., 1 mM EDTA) to isolate ADP-specific receptor (P2Y12/P2Y1) effects .

- Validate agonist activity via dose-response curves (typical EC50 = 2–5 µM for human platelets) .

Q. What strategies optimize the enzymatic synthesis of nucleoside 5'-diphosphates from H-phosphonate precursors?

ADP synthesis via H-phosphonate intermediates requires strict anhydrous conditions and catalytic pyridine. Key steps:

- Activate the H-phosphonate monoester with pivaloyl chloride in dry acetonitrile (3:1 molar ratio) .

- Couple with a nucleoside using 4-dimethylaminopyridine (DMAP) as a catalyst (yield >85%) .

- Oxidize intermediates with iodine/water to form phosphate bonds, followed by ion-exchange chromatography (DEAE Sephadex) to isolate the disodium salt .

- Confirm regioselectivity via ³¹P NMR: δ –10.5 ppm (α-phosphate), –22.3 ppm (β-phosphate) .

Methodological Challenges

Q. How can ADP hydrolysis be minimized in mitochondrial oxidative phosphorylation assays?

Mitochondrial ADPases rapidly degrade ADP, skewing ATP synthesis measurements. Mitigation approaches:

- Use ADP analogs (e.g., ADPβS) resistant to phosphatase activity .

- Add 10 mM sodium azide to inhibit F1F0-ATPase .

- Monitor ADP:ATP ratios in real time using luciferase-based assays (limit detection: 0.1 nM ATP) .

Q. What experimental controls are essential when studying ADP’s role in purinergic signaling?

- Negative controls : Use P2Y receptor antagonists (e.g., MRS2179 for P2Y1) or knockout cell lines .

- Matrix controls : Test ADP stability in assay buffers (e.g., DMEM vs. HEPES) to rule out pH-dependent hydrolysis .

- Interference controls : Pre-treat samples with hexokinase/glucose to deplete ambient ATP, isolating ADP-specific effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.